molecular formula C9H7Br2FO2 B1409953 Methyl 2,5-dibromo-3-fluorophenylacetate CAS No. 1803785-34-3

Methyl 2,5-dibromo-3-fluorophenylacetate

Cat. No. B1409953
CAS RN: 1803785-34-3
M. Wt: 325.96 g/mol
InChI Key: PVWVRGQICQRDQK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Methyl 2,5-dibromo-3-fluorophenylacetate” is C9H7Br2FO2 . The molecular weight is 325.96 .

Scientific Research Applications

Phenylacetic Acid Derivatives

  • Production and Analysis : A study by Varma et al. (2006) identified derivatives of phenylacetic acid, including compounds similar in structure to Methyl 2,5-dibromo-3-fluorophenylacetate, from the culture mycelia of Curvularia lunata. These compounds were analyzed for their antimicrobial and antioxidant activities, providing insights into potential applications in pharmaceuticals and bioactive materials (Varma et al., 2006).

Conformational Behaviour Studies

  • Molecular Analysis : Tormena et al. (2004) examined the conformational equilibrium of methyl 2-fluoroesters, which are structurally related to Methyl 2,5-dibromo-3-fluorophenylacetate. This study utilized NMR and IR spectroscopy, along with theoretical calculations, to understand the molecular behavior and stability of these compounds (Tormena et al., 2004).

Nitration and Derivative Formation

  • Chemical Reactions and Derivatives : Suzuki et al. (1981) explored the nitration of compounds like 2,5-dimethylthiophene and its derivatives. This research aids in understanding how bromo and fluoro groups, similar to those in Methyl 2,5-dibromo-3-fluorophenylacetate, behave in chemical reactions, leading to the formation of various derivatives (Suzuki et al., 1981).

Antimicrobial and Antifungal Activities

  • Biological Activity Studies : Banpurkar et al. (2018) synthesized 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones, exhibiting structural similarities to Methyl 2,5-dibromo-3-fluorophenylacetate. These compounds were evaluated for their antibacterial and antifungal activities, offering potential applications in developing new antimicrobial agents (Banpurkar et al., 2018).

properties

IUPAC Name

methyl 2-(2,5-dibromo-3-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-14-8(13)3-5-2-6(10)4-7(12)9(5)11/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWVRGQICQRDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204099
Record name Benzeneacetic acid, 2,5-dibromo-3-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-dibromo-3-fluorophenylacetate

CAS RN

1803785-34-3
Record name Benzeneacetic acid, 2,5-dibromo-3-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803785-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2,5-dibromo-3-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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